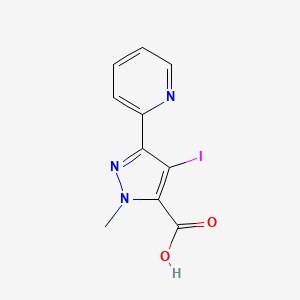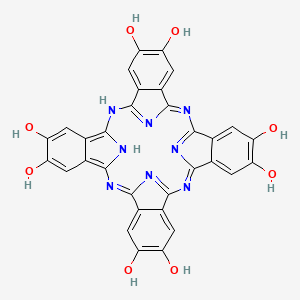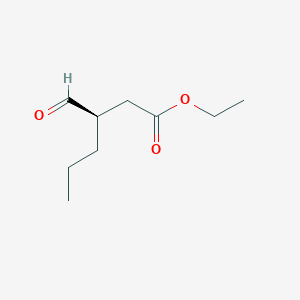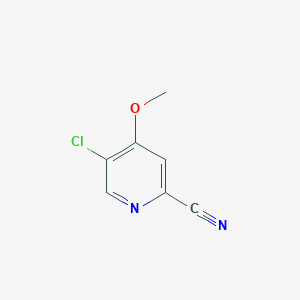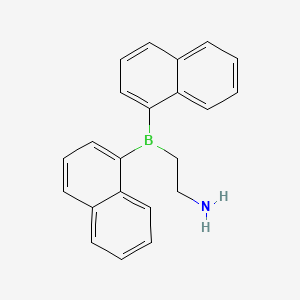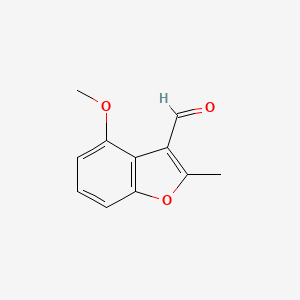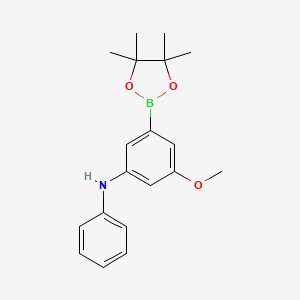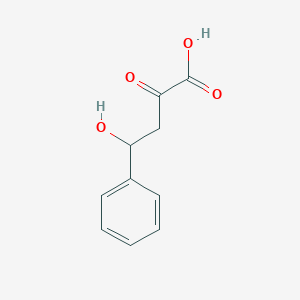
4-Hydroxy-2-oxo-4-phenylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-oxo-4-phenylbutanoic acid is an organic compound with the molecular formula C10H10O3. This compound is significant in various fields, including pharmaceuticals, due to its role as an intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-oxo-4-phenylbutanoic acid can be achieved through several methods. One common approach involves the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate using carbonyl reductases . This method is favored for its high enantioselectivity, mild reaction conditions, and environmental benignity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of chemical, enzymatic, and chemoenzymatic approaches. These methods include enantioselective resolution, asymmetric reduction, and hydrogenolysis . The choice of method depends on factors such as cost, efficiency, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-oxo-4-phenylbutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents like N-bromophthalimide in aqueous acetic acid medium.
Reduction: Reduction reactions often involve the use of carbonyl reductases.
Substitution: Substitution reactions can be carried out under acidic or basic conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are used as intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
4-Hydroxy-2-oxo-4-phenylbutanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-hydroxy-2-oxo-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of ACE inhibitors, the compound undergoes biocatalytic reduction to form optically active esters, which then inhibit the angiotensin-converting enzyme, reducing the formation of angiotensin II and lowering blood pressure . The oxidation of the compound by N-bromophthalimide involves the formation of a reactive hypobromous acidium ion, which attacks the enol form of the substrate .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4-phenylbutanoic acid: This compound is structurally similar but lacks the hydroxyl group at the 4-position.
2-Hydroxy-4-oxo-4-phenylbutanoic acid: Another similar compound with a hydroxyl group at the 2-position.
Uniqueness
4-Hydroxy-2-oxo-4-phenylbutanoic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its role as an intermediate in the synthesis of ACE inhibitors highlights its importance in medicinal chemistry .
Properties
Molecular Formula |
C10H10O4 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
4-hydroxy-2-oxo-4-phenylbutanoic acid |
InChI |
InChI=1S/C10H10O4/c11-8(6-9(12)10(13)14)7-4-2-1-3-5-7/h1-5,8,11H,6H2,(H,13,14) |
InChI Key |
ZVKBCOYYUAQBRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


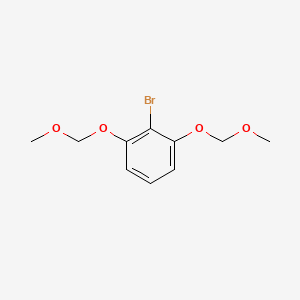
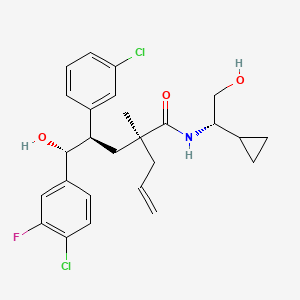


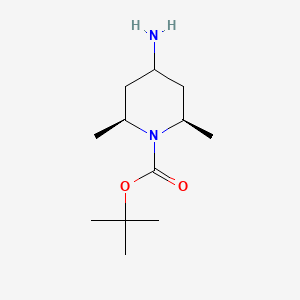
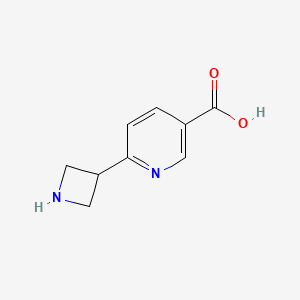
![Morpholine, 4-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]-](/img/structure/B13349609.png)
